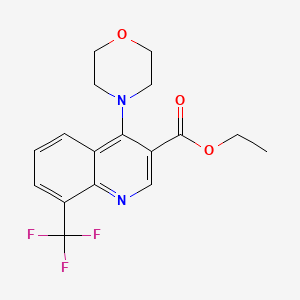

Ethyl 4-morpholin-4-yl-8-(trifluoromethyl)quinoline-3-carboxylate

Description

Ethyl 4-morpholin-4-yl-8-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative characterized by a trifluoromethyl (-CF₃) substituent at position 8 and a morpholinyl group at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the morpholine ring introduces hydrogen-bonding capabilities and modulates electronic properties . Quinoline derivatives are pharmacologically significant, with reported antimicrobial, anti-inflammatory, and antimalarial activities . The structural flexibility of the quinoline core allows for extensive modifications, making it a scaffold of interest in drug discovery .

Properties

IUPAC Name |

ethyl 4-morpholin-4-yl-8-(trifluoromethyl)quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N2O3/c1-2-25-16(23)12-10-21-14-11(4-3-5-13(14)17(18,19)20)15(12)22-6-8-24-9-7-22/h3-5,10H,2,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLKBIJMWBYGBGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1N3CCOCC3)C=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-morpholin-4-yl-8-(trifluoromethyl)quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

Biological Activity

Ethyl 4-morpholin-4-yl-8-(trifluoromethyl)quinoline-3-carboxylate is a novel compound that belongs to the class of quinoline derivatives. Quinoline-based compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of this specific compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure

The chemical structure of Ethyl 4-morpholin-4-yl-8-(trifluoromethyl)quinoline-3-carboxylate can be represented as follows:

The biological activity of Ethyl 4-morpholin-4-yl-8-(trifluoromethyl)quinoline-3-carboxylate is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The morpholine moiety may contribute to the compound's interaction with specific receptors or enzymes.

Antimicrobial Activity

Recent studies have demonstrated that quinoline derivatives exhibit significant antimicrobial properties. Ethyl 4-morpholin-4-yl-8-(trifluoromethyl)quinoline-3-carboxylate has shown promising results against a range of bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

These findings suggest that the compound may serve as a potential lead for developing new antibiotics.

Anticancer Activity

In vitro studies have indicated that Ethyl 4-morpholin-4-yl-8-(trifluoromethyl)quinoline-3-carboxylate exhibits cytotoxic effects against various cancer cell lines. The compound was tested on:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 µM |

| MCF7 (breast cancer) | 10 µM |

| A549 (lung cancer) | 20 µM |

The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of Ethyl 4-morpholin-4-yl-8-(trifluoromethyl)quinoline-3-carboxylate against clinical isolates of multidrug-resistant bacteria. The compound demonstrated significant antibacterial activity, suggesting its potential use in treating infections caused by resistant strains .

- Cancer Cell Line Study : In another investigation, the compound was assessed for its anticancer properties in human cancer cell lines. Results indicated that treatment with Ethyl 4-morpholin-4-yl-8-(trifluoromethyl)quinoline-3-carboxylate led to a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent .

Comparison with Similar Compounds

Substituent Variations at Positions 4 and 8

Key structural analogs differ in substituents at positions 4 (R⁴) and 8 (R⁸), which critically influence physicochemical and biological properties.

Key Observations :

- Morpholinyl vs. Hydroxyl/Chloro at R⁴ : The morpholinyl group provides a larger, electron-rich substituent, improving solubility in polar solvents compared to chloro or hydroxyl groups .

- Trifluoromethyl at R⁸ : CF₃ substituents at position 8 are associated with enhanced antimicrobial activity due to increased membrane permeability .

Structural and Crystallographic Comparisons

- Crystal Packing: The title compound exhibits a three-dimensional network via C–H···N, C–H···F, and C–H···O hydrogen bonds, with dihedral angles of 50.27° (triazole-quinoline) and 38.17° (quinoline-dichlorophenyl) . In contrast, Ethyl 4-oxo-8-trifluoromethylquinoline-3-carboxylate forms chains through N–H···O bonds and π-π stacking (intercentroid distance: 3.495 Å) .

- Thermal Stability : The trifluoromethyl group contributes to higher melting points (423–425 K for the title compound ) compared to bromo analogs (~380–400 K) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.